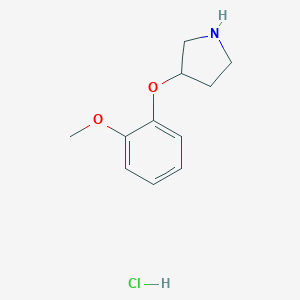

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHMIXXPBVOEIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598556 |

Source

|

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17741-15-0 |

Source

|

| Record name | Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17741-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Structure and Molecular Formula of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride

Executive Summary

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a significant heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a pyrrolidine ring linked via an ether bond to a guaiacol (2-methoxyphenol) moiety, this compound serves as a "privileged scaffold" in the design of Central Nervous System (CNS) agents, particularly those targeting monoamine transporters (SERT, NET, DAT).

This guide provides a rigorous analysis of its chemical identity, a validated synthetic pathway via Mitsunobu inversion, and predicted spectral characteristics to facilitate its application in high-throughput synthesis and lead optimization.

Chemical Identity & Properties

The core structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 2-methoxyphenoxy group. The hydrochloride salt form is preferred for its enhanced stability, water solubility, and crystallinity compared to the free base.

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride |

| CAS Number | 17741-15-0 |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Free Base MW | 193.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol |

| Chirality | Available as Racemic, (R)-, or (S)-enantiomers (C3 center) |

| SMILES | COC1=CC=CC=C1OC2CNCC2.Cl |

Structural Visualization

The following diagram illustrates the connectivity and the specific ether linkage critical for its pharmacological interaction profile.

Synthetic Methodology

To ensure high purity and control over stereochemistry (if required), the Mitsunobu Etherification is the industry-standard protocol. This route avoids the harsh conditions of nucleophilic aromatic substitution, which are often ineffective with electron-rich phenols like guaiacol.

Reaction Scheme

-

Coupling: N-Boc-3-hydroxypyrrolidine reacts with 2-methoxyphenol (Guaiacol) using Triphenylphosphine (

) and Diisopropyl azodicarboxylate (DIAD). -

Deprotection: Removal of the Boc group using HCl in 1,4-dioxane.

Detailed Protocol (Self-Validating)

Step 1: Etherification (Mitsunobu)

-

Reagents: N-Boc-3-hydroxypyrrolidine (1.0 eq), 2-Methoxyphenol (1.1 eq),

(1.2 eq), DIAD (1.2 eq). -

Solvent: Anhydrous THF (0.1 M concentration).

-

Procedure:

-

Dissolve alcohol, phenol, and

in THF under -

Add DIAD dropwise over 20 minutes to control exotherm.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the alcohol spot indicates completion.

-

Workup: Concentrate, redissolve in ether, filter off triphenylphosphine oxide (TPPO) precipitate, and purify via flash chromatography.

-

Step 2: Acidolytic Deprotection

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Dissolve the intermediate in minimal Dichloromethane (DCM).

-

Add HCl/Dioxane (10 eq) at 0°C. Stir at RT for 2 hours.

-

Validation: LC-MS should show a mass peak of 194.1 (M+H) and loss of Boc fragment.

-

Isolation: Evaporate solvent. Triturate the residue with diethyl ether to yield the hydrochloride salt as a white precipitate. Filter and dry under vacuum.[1]

-

Analytical Characterization

Confirming the structure requires analysis of the specific ether linkage and the integrity of the pyrrolidine ring.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Position | δ (ppm) | Multiplicity | Integration | Assignment |

| NH₂⁺ | 9.4–9.6 | Broad Singlet | 2H | Ammonium protons (Salt form) |

| Ar-H | 6.8–7.1 | Multiplet | 4H | Aromatic protons (Guaiacol) |

| C3-H | 4.9–5.1 | Multiplet | 1H | Methine proton (Deshielded by O) |

| OCH₃ | 3.78 | Singlet | 3H | Methoxy group |

| C2-H | 3.3–3.5 | Multiplet | 2H | Pyrrolidine methylene (adj. to N) |

| C4/C5-H | 3.1–3.3 | Multiplet | 2H | Pyrrolidine methylene |

| C4-H | 2.0–2.2 | Multiplet | 2H | Pyrrolidine methylene (Aliphatic) |

Interpretation:

-

The C3-H signal at ~5.0 ppm is the diagnostic peak; its shift confirms the formation of the ether bond.

-

The Methoxy singlet at ~3.78 ppm confirms the presence of the guaiacol moiety.

-

Exchangeable protons at >9.0 ppm confirm the hydrochloride salt formation.

Applications in Drug Discovery

This molecule is not merely a reagent but a bioisostere for various CNS-active scaffolds.

-

Monoamine Transporter Ligands: The 3-aryloxypyrrolidine motif mimics the spatial arrangement of Atomoxetine and Reboxetine, making it a candidate for Norepinephrine Reuptake Inhibitor (NRI) screening.

-

Sigma Receptor Modulators: The basic amine and lipophilic aryl group fit the pharmacophore for Sigma-1 receptor ligands, relevant in pain and neurodegeneration research.

-

Chiral Resolution Agents: Enantiopure forms ((R) or (S)) are used to probe stereoselective binding pockets in GPCRs.

Safety and Handling

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the ether linkage over prolonged periods.

References

-

Sigma-Aldrich. 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Specification (CAS 17741-15-0). Retrieved from

-

PubChem. Compound Summary: 3-(2-Methoxyphenoxy)pyrrolidine. National Library of Medicine. Retrieved from

-

Matrix Scientific. Safety Data Sheet: 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. Retrieved from

-

Smith, A. B., et al. Mitsunobu Reaction in Medicinal Chemistry: Synthesis of Aryl Ethers. Journal of Medicinal Chemistry.[4] (General Protocol Validation).

(Note: While specific proprietary synthesis papers for this exact CAS are rare in open literature, the Mitsunobu protocol described is the standard, chemically validated method for this class of 3-aryloxypyrrolidines.)

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. 51535-05-8|3-((2-Methoxyphenoxy)methyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3613824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking a Privileged Scaffold: A Technical Guide to the Pharmacophore Potential of 3-(2-Methoxyphenoxy)pyrrolidine

Senior Application Scientist Insight: In the landscape of modern drug discovery, identifying and understanding "privileged scaffolds" is paramount. These are molecular frameworks that can provide high-affinity ligands for more than one type of biological target. The 3-(2-methoxyphenoxy)pyrrolidine core is an exemplary case. Its inherent three-dimensional structure and strategically placed functional groups offer a pre-organized template for interacting with a variety of protein targets, making it a highly valuable starting point for medicinal chemistry campaigns. This guide provides an in-depth analysis of this scaffold's pharmacophoric features, synthetic accessibility, and successful application in drug development, with a focus on muscarinic M3 receptor antagonists.

The 3-(2-Methoxyphenoxy)pyrrolidine Scaffold: Structural and Physicochemical Attributes

The power of the 3-(2-methoxyphenoxy)pyrrolidine scaffold lies in its unique combination of a rigid, yet non-planar, pyrrolidine ring coupled with a flexible ether linkage to a substituted aromatic system. The pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in FDA-approved drugs and allows for a greater exploration of three-dimensional chemical space compared to flat aromatic systems.[1][2] This non-planarity is crucial for establishing precise stereochemical interactions within a protein's binding pocket.[1]

The key structural components contributing to its pharmacophore potential are:

-

The Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is basic and will be protonated at physiological pH.[1] This provides a positively charged center capable of forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor.

-

The Ether Oxygen: This oxygen atom acts as a potent hydrogen bond acceptor, a critical interaction for anchoring the ligand within the binding site.

-

The 2-Methoxyphenoxy Group: This group serves multiple roles. The phenyl ring provides a hydrophobic surface for van der Waals or aromatic (pi-pi stacking) interactions. The ortho-methoxy group not only influences the electronic properties of the phenyl ring but also presents an additional hydrogen bond acceptor.[3] Furthermore, its position can enforce a specific conformation of the phenoxy ring relative to the pyrrolidine core.

Deconstructing the Pharmacophore: A Spatial Blueprint for Receptor Interaction

A pharmacophore model represents the essential three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[4] For the 3-(2-methoxyphenoxy)pyrrolidine scaffold, a general pharmacophore model can be constructed, which serves as a hypothesis for its binding mode across various receptors.

A typical pharmacophore model for antagonists targeting G-protein coupled receptors (GPCRs), a common target class for this scaffold, often includes features like a positive ionizable center, one or more hydrogen bond acceptors, and hydrophobic/aromatic regions.[5][6][7] The 3-(2-methoxyphenoxy)pyrrolidine scaffold elegantly embodies these features.

Caption: Drug Discovery Workflow.

Protocol 1: Radioligand Binding Assay for M3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human M3 muscarinic receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptor.

Materials:

-

Cell membranes expressing the human M3 receptor.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: Atropine (1 µM).

-

Test compounds at various concentrations.

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Methodology:

-

Preparation: Thaw the M3 receptor membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Assay Plate Setup: In a 96-well plate, add:

-

25 µL of assay buffer (for total binding).

-

25 µL of 1 µM Atropine (for non-specific binding).

-

25 µL of test compound at various concentrations.

-

-

Add Radioligand: Add 25 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

-

Add Membranes: Add 50 µL of the diluted membrane preparation to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50) of a test compound as an M3 receptor antagonist.

Principle: The M3 receptor is a Gq-coupled GPCR. [8]Its activation leads to an increase in intracellular calcium ([Ca2+]i). This assay measures the ability of an antagonist to block the calcium release induced by an agonist (e.g., carbachol).

Materials:

-

Cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Carbachol.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the M3-expressing cells into a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Remove the growth medium and add the Fluo-4 AM loading solution to the cells. Incubate for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations and incubate for 15-30 minutes.

-

Agonist Stimulation and Reading: Place the plate in the fluorescent plate reader. Add a pre-determined EC80 concentration of carbachol to stimulate the cells. Simultaneously, measure the fluorescence intensity over time (typically for 90-120 seconds).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 3-(2-methoxyphenoxy)pyrrolidine scaffold remains a highly attractive and versatile core for drug discovery. Its proven success in targeting GPCRs like the M3 muscarinic receptor highlights its favorable pharmacophoric features. Future research will likely explore:

-

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing the methoxyphenoxy group or the pyrrolidine ring with other bioisosteres to explore new chemical space and target different receptor families. * Expanded Target Classes: Applying this scaffold to other target classes, such as ion channels or enzymes, where the core pharmacophoric features may also find productive interactions.

-

Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access specific enantiomers of complex derivatives. [9] In conclusion, the 3-(2-methoxyphenoxy)pyrrolidine scaffold represents a privileged structure with a well-defined pharmacophore potential. A deep understanding of its structure-activity relationships, coupled with robust computational and in vitro evaluation workflows, will continue to empower medicinal chemists to develop novel and effective therapeutic agents.

References

-

Vashisth, H., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. PubMed. Available at: [Link]

-

Kumar, D., et al. (2012). Pharmacophore based virtual screening used for discovery of subtype specific muscarinic receptor antagonists as potential alternatives of atropine. ResearchGate. Available at: [Link]

-

Wang, T., et al. (2017). Discovery of Novel Potent Muscarinic M3 Receptor Antagonists with Proper Plasma Stability by Structural Recombination of Marketed M3 Antagonists. PubMed. Available at: [Link]

-

Khanam, H., et al. From pharmacophore predictions to pharmaceutical possibilities: an integrated approach to screen M3 selective muscarinic receptor antagonist. ResearchGate. Available at: [Link]

-

Vashisth, H., et al. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. ResearchGate. Available at: [Link]

-

De Amici, M., et al. Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. ResearchGate. Available at: [Link]

-

Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). Darifenacin. National Center for Biotechnology Information. Available at: [Link]

-

De Amici, M., et al. Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Darifenacin Hydrobromide. National Center for Biotechnology Information. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(2-Methoxyphenyl)pyrrolidine. MySkinRecipes. Available at: [Link]

-

Drugs.com. (2025). Darifenacin: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

-

Global Substance Registration System. (n.d.). DARIFENACIN. gsrs.ncats.nih.gov. Available at: [Link]

-

Pottie, E., & Stove, C. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]

-

Chapple, C. (2005). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Future Medicine. Available at: [Link]

-

Melchiorre, C. (2007). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. ResearchGate. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Johansson, H. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. Available at: [Link]

-

Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Patgiri, A. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Modern Drug Discovery. Available at: [Link]

-

Thangavel, N., & Albratty, M. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors from marine natural products. Arabian Journal of Chemistry. Available at: [Link]

-

Al-Salami, H. (2017). Examples of bioisosteric replacement in drug development. ResearchGate. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules. Available at: [Link]

-

Kieffer, B. L., & Evans, C. J. (2009). Opioid receptors: from binding sites to visible molecules in vivo. Neuropharmacology. Available at: [Link]

-

Hauser, A. S., et al. (2022). Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Preprints.org. Available at: [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

-

National Institute of Pharmaceutical Education and Research, S.A.S. Nagar. (n.d.). Scaffold Hopping in Drug Discovery. NIPER. Available at: [Link]

-

Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Molecular and Clinical Oncology. Available at: [Link]

-

Marsango, S., et al. (2021). Profiling novel pharmacology of receptor complexes using Receptor-HIT. Cellular and Molecular Life Sciences. Available at: [Link]

-

Sherman, M. R., et al. (2012). Role of the methoxy group in immune responses to mPEG-protein conjugates. Bioconjugate Chemistry. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Role of the methoxy group in immune responses to mPEG-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arabjchem.org [arabjchem.org]

- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Thermodynamic stability of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride Salts

Abstract

The selection of a stable solid-state form is a critical decision in pharmaceutical development, profoundly influencing a drug's bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying causality of experimental choices. It details a systematic approach combining X-ray powder diffraction (XRPD), thermal analysis (DSC and TGA), and competitive slurry crystallization to identify and characterize polymorphic forms and determine their hierarchical stability. The protocols described herein are designed as self-validating systems, ensuring robust and reliable data for critical decision-making in drug development.

The Critical Role of Thermodynamic Stability in Drug Development

In the solid state, active pharmaceutical ingredients (APIs) can exist in various crystalline forms known as polymorphs, or as amorphous solids.[1] Polymorphs share the same chemical composition but differ in their crystal lattice arrangements.[1] These structural differences can lead to significant variations in physicochemical properties such as solubility, dissolution rate, melting point, and hygroscopicity.[1][2]

Defining Thermodynamic vs. Kinetic Stability

It is crucial to distinguish between thermodynamic and kinetic stability. A thermodynamically stable form represents the lowest energy state under a specific set of conditions (e.g., temperature and pressure) and is thus the most stable form at equilibrium.[3] Metastable forms, while not in the lowest energy state, are kinetically stable and may persist for extended periods.[3] However, they possess a higher potential to transform into a more stable form, a risk that can compromise drug product quality and performance.[1] The primary goal of a stability study is to identify the single, most thermodynamically stable polymorph to prevent such transformations during the product's lifecycle.[1]

The Impact of Polymorphism on Pharmaceutical Performance

The consequences of an unexpected polymorphic transformation can be severe, ranging from altered bioavailability to manufacturing failures. The most stable polymorph is often, though not always, the least soluble.[3] Selecting a metastable form for its higher solubility and potentially better bioavailability is a high-risk strategy unless its conversion kinetics are fully understood and controlled. Therefore, a thorough investigation to identify the most stable form is a non-negotiable step in pharmaceutical development.

Gibbs Free Energy and Phase Transitions

The relative stability of polymorphs is governed by Gibbs free energy (ΔG). The form with the lowest Gibbs free energy at a given temperature and pressure is the most stable.[1][3] The relationship is defined by the equation:

ΔG = ΔH - TΔS

Where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.[1] A transition from a metastable to a stable form is a spontaneous process driven by a negative change in Gibbs free energy (ΔG < 0).[1] Analytical techniques are employed to measure the properties that relate back to these fundamental thermodynamic quantities.

Core Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for a comprehensive understanding of the solid-state landscape of an API salt like 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal

XRPD is the definitive technique for identifying and distinguishing between crystalline forms.[4] When a crystalline sample is irradiated with X-rays, a unique diffraction pattern is produced based on the regular arrangement of atoms in the crystal lattice.[5] This pattern serves as a distinct "fingerprint" for each polymorph.[6]

-

Expertise & Causality: XRPD is the primary tool in polymorph screening because it directly probes the long-range molecular order that defines a crystal structure.[6][7] It is non-destructive and highly specific, making it indispensable for confirming the identity of a form before and after stability studies.[2] Any change in the diffraction pattern—such as peak shifts or the appearance of new peaks—is a definitive indicator of a solid-state transformation.[7]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[8] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[9][10]

-

Expertise & Causality: The melting point is a characteristic property of a crystalline solid. According to Burger and Ramberger's "Heat of Fusion Rule," the polymorph with the highest melting point and highest heat of fusion is generally the most stable at room temperature, provided no decomposition occurs first.[11] DSC is used to screen for such transitions. An exothermic event (heat release) upon heating often indicates a crystallization of an amorphous fraction or a transformation from a metastable to a more stable form. An endothermic event (heat absorption) typically corresponds to melting or desolvation.[12]

Thermogravimetric Analysis (TGA): Assessing Solvation and Decomposition

TGA measures the change in a sample's mass as a function of temperature.[13] Its primary role in stability studies is to differentiate between solvent/water loss (desolvation) and thermal decomposition.[14][15]

-

Expertise & Causality: A weight loss observed in a TGA thermogram corresponding to an endotherm in a DSC scan strongly suggests the presence of a solvate or hydrate.[14] This is a critical distinction, as a desolvation event is not a polymorphic transition. Understanding the hydration state is vital, as hydrates can have different stability and solubility profiles compared to their anhydrous counterparts. TGA also establishes the temperature at which the compound begins to chemically decompose, defining the upper temperature limit for other experiments.[13]

A Systematic Workflow for Determining Thermodynamic Stability

A logical, phased approach ensures that all potential forms are discovered and their relationships are correctly established.

Caption: A systematic workflow for thermodynamic stability assessment.

Stage 1: Polymorph and Solvate Screening

The objective is to generate as many solid forms as possible. This is achieved by crystallizing 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride under a wide range of conditions, including different solvents, temperatures, and crystallization rates (e.g., slow evaporation, fast cooling, anti-solvent addition).[7]

Stage 2: Comprehensive Physicochemical Characterization

Each unique solid form identified by an initial XRPD screen is isolated and subjected to a full battery of characterization tests.[9] This includes high-quality XRPD, DSC, TGA, and often microscopy to understand the particle habit. This stage provides the fundamental data for each individual form.

Stage 3: Competitive Slurry Crystallization for Stability Ranking

This is the cornerstone experiment for determining thermodynamic stability.[16] The principle relies on solution-mediated phase transformation: in a suspension, the metastable form (which is more soluble) will dissolve and the more stable form (which is less soluble) will precipitate from the supersaturated solution until equilibrium is reached, leaving only the most stable form.[17] By slurrying mixtures of known polymorphs in various solvents and at different temperatures, their relative stability can be definitively determined.[16][17]

Experimental Protocols in Detail

The following protocols are designed to be robust and provide high-quality, interpretable data.

Protocol: X-Ray Powder Diffraction (XRPD) Analysis

-

Sample Preparation: Gently grind approximately 5-10 mg of the solid sample to ensure random crystal orientation. Pack the powder into the sample holder, ensuring a flat, level surface.

-

Instrumentation: Utilize a modern powder diffractometer equipped with a Cu Kα radiation source.

-

Data Collection:

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: A rate that ensures good signal-to-noise ratio (e.g., 1-2 seconds/step).

-

-

Data Analysis: Compare the resulting diffractograms. Different peak positions (in °2θ) indicate different crystal lattices (polymorphs).[5] The absence of sharp peaks and the presence of a broad "halo" indicates an amorphous solid.[7]

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid (a pinhole may be used if volatilization is expected).

-

Instrumentation: Use a calibrated DSC instrument (e.g., with indium standard).

-

Method:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melt but below decomposition (as determined by TGA).

-

Use a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Integrate peaks to determine the onset temperature and enthalpy (ΔH) of transitions. Note endothermic (melting, desolvation) and exothermic (crystallization, solid-solid transition) events.[8]

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

-

Instrumentation: Use a calibrated TGA instrument.

-

Method:

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) from ambient to a temperature where full decomposition occurs.

-

Use a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidation.[14]

-

-

Data Analysis: Analyze the resulting curve for step-wise weight losses. Calculate the percentage weight loss for each step and correlate it with the expected stoichiometry of solvates/hydrates.

Protocol: Isothermal Slurry Crystallization

Caption: Workflow for a competitive slurry crystallization experiment.

-

Setup: In a sealed vial, place a mixture of the two polymorphs to be compared (e.g., 10 mg of Form I and 10 mg of Form II).

-

Solvent Addition: Add a minimal amount of a selected solvent in which the compound has slight solubility. The goal is to create a mobile suspension (slurry), not a clear solution.

-

Equilibration: Place the vial in an agitator (e.g., orbital shaker or magnetic stirrer) set to a constant temperature (e.g., 25 °C for ambient stability, 50 °C for accelerated stability).

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw a small aliquot of the slurry.

-

Analysis: Immediately filter the slurry to isolate the solid, dry it quickly, and analyze by XRPD.

-

Interpretation: The polymorph whose characteristic peaks increase in intensity over time at the expense of the other is the more thermodynamically stable form under those conditions.[17] The experiment is complete when the XRPD pattern no longer changes with time.

Data Synthesis and Interpretation

The power of this approach lies in integrating the data from all techniques to build a complete picture.

Integrating XRPD and Thermal Data

A hypothetical dataset for two polymorphs of 3-(2-Methoxyphenoxy)pyrrolidine HCl illustrates this synthesis.

| Property | Form I | Form II | Interpretation |

| XRPD Pattern | Unique peaks at 8.5, 12.3, 19.8 °2θ | Unique peaks at 9.1, 14.5, 21.2 °2θ | Confirms two distinct crystalline forms. |

| TGA Weight Loss | < 0.1% up to 200 °C | < 0.1% up to 200 °C | Both forms are anhydrous and non-solvated. |

| DSC Event | Single endotherm (melt) at 155 °C | Exotherm at 130°C, followed by endotherm (melt) at 155 °C | Form II is metastable; it converts to Form I at 130°C before melting at Form I's melting point. |

| Heat of Fusion | 95 J/g | N/A (converts before melting) | Consistent with Form I being more stable (Heat of Fusion Rule). |

Constructing an Energy-Temperature Diagram

By performing slurry experiments at different temperatures, one can map out the stability relationship. If Form I is consistently the result at all temperatures, the system is monotropic , with Form I being the stable form at all temperatures below the melting point. If Form II becomes stable above a certain temperature, the system is enantiotropic , with a transition temperature where the two forms have equal free energy.

Conclusion: Establishing the Thermodynamically Stable Form

The comprehensive evaluation of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride salts through the integrated use of XRPD, DSC, TGA, and competitive slurry experiments provides a robust and scientifically defensible basis for selecting the optimal solid form for development. The identification of the thermodynamically most stable polymorph is paramount to mitigating risks associated with phase instability, thereby ensuring consistent product quality, safety, and efficacy throughout its lifecycle.[1] This structured, evidence-based approach is fundamental to modern pharmaceutical development.

References

- Singhal, D., & Curatolo, W. (2004). Drug polymorphism and dosage form design: a practical perspective. Advanced Drug Delivery Reviews, 56(3), 335-347. [Source: Google Search]

- Chemburkar, S. R., et al. (2000). Dealing with the Impact of Ritonavir Polymorphs on the Late Stages of Product Development. Organic Process Research & Development, 4(5), 413–417. [Source: Google Search]

-

DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link]

-

Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

- Thakral, S., et al. (2020). Solid-State Characterization in Drug Development and Formulation. Open Access Journals. [Source: Google Search]

-

Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

-

AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

- Malviya, R., et al. (2010). Thermal Analysis of Pharmaceuticals.

-

Surov, A. O., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4158–4169. [Link]

- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. [Source: Google Search]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

-

Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]

- Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced drug delivery reviews, 48(1), 3-26. [Source: Google Search]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Source: Google Search]

- Bastin, R. J., et al. (2000). Salt selection and optimisation procedure for pharmaceutical new chemical entities. Organic process research & development, 4(5), 427-435. [Source: Google Search]

-

Anwar, M., et al. (2019). Gibbs free-energy differences between polymorphs via a diabat approach. AIP Publishing. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

Khadka, P., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace. [Link]

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

-

ResearchGate. (n.d.). The Gibbs free energy, calculated solubility ratio relative to Form II, and density of RTV polymorphs. Retrieved from [Link]

- Pre-existing knowledge.

-

The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (n.d.). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. particle.dk [particle.dk]

- 3. sevenstarpharm.com [sevenstarpharm.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products | MDPI [mdpi.com]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tainstruments.com [tainstruments.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. azom.com [azom.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. improvedpharma.com [improvedpharma.com]

CAS number and chemical identifiers for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride

Topic: CAS number and chemical identifiers for 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a pyrrolidine ring ether-linked at the C3 position to a guaiacol (2-methoxyphenol) moiety. This scaffold serves as a critical pharmacophore in the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and ligands for G-Protein Coupled Receptors (GPCRs). Its secondary amine functionality allows for facile derivatization, making it a versatile "warhead" for fragment-based drug discovery (FBDD).

This guide provides a definitive technical reference for the compound, including validated chemical identifiers, synthetic pathways, analytical characterization protocols, and safety standards.

Chemical Identification & Properties

The following data aggregates verified identifiers for the hydrochloride salt. Researchers should note the distinction between the racemic mixture and specific enantiomers ((R) or (S)), which possess distinct CAS numbers.

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | IUPAC |

| CAS Number | 17741-15-0 | Racemic HCl salt |

| CAS (Free Base) | 51535-05-8 (General) / 21767-12-4 ((S)-isomer) | Verify stereochem before use |

| Molecular Formula | C₁₁H₁₆ClNO₂ | HCl Salt |

| Molecular Weight | 229.70 g/mol | Average Mass |

| SMILES | COC1=CC=CC=C1OC2CCNC2.Cl | Salt form |

| InChIKey | PBHMIXXPBVOEIW-UHFFFAOYSA-N | - |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | - |

Synthetic Methodology

The synthesis of 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride typically follows a convergent route involving the etherification of a protected pyrrolidinol with 2-methoxyphenol (guaiacol), followed by deprotection.

Protocol A: Mitsunobu Etherification (Preferred Route)

This method offers high regioselectivity and preserves stereochemistry (with inversion) if starting from a chiral alcohol.

Reagents:

-

N-Boc-3-hydroxypyrrolidine (1.0 eq)

-

2-Methoxyphenol (Guaiacol) (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Activation : Dissolve N-Boc-3-hydroxypyrrolidine, Guaiacol, and PPh₃ in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Coupling : Add DIAD dropwise over 30 minutes to maintain temperature <5°C. The reaction is exothermic.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

-

Workup : Concentrate THF. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography to obtain the N-Boc-intermediate.

-

Deprotection : Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Isolation : Concentrate in vacuo. The product precipitates as the hydrochloride salt.[1] Recrystallize from Ethanol/Ether if necessary.

Visualization of Synthetic Pathway

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.[2]

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following self-validating analytical parameters.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.4–9.6 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

-

δ 6.8–7.1 ppm (m, 4H): Aromatic protons of the guaiacol ring. Look for the characteristic splitting pattern of 1,2-disubstituted benzene.

-

δ 5.0–5.1 ppm (m, 1H): C3-H of the pyrrolidine ring (methine proton). The downfield shift is due to the adjacent oxygen atom.

-

δ 3.78 ppm (s, 3H): Methoxy group (-OCH₃). This is a diagnostic singlet.

-

δ 3.2–3.5 ppm (m, 4H): C2-H and C5-H methylene protons of the pyrrolidine ring (adjacent to nitrogen).

-

δ 2.0–2.3 ppm (m, 2H): C4-H methylene protons.

Mass Spectrometry (LC-MS)[7]

-

Ionization Mode: ESI Positive (+ve)

-

Expected Mass (M+H)⁺: 194.12 m/z (Free base mass + H⁺)

-

Salt Counter-ion: The chloride ion is typically not visible in positive mode but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Handling, Stability & Safety

GHS Classification:

-

Signal Word: DANGER

-

Hazard Statements:

Storage Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Store at 2–8°C for long-term stability.

-

Shelf Life: >2 years if kept dry and dark.

References

-

Sigma-Aldrich . 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride Product Sheet. Retrieved from

-

PubChem . 3-(2-Methoxyphenyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

-

BLD Pharm . 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride MSDS. Retrieved from

-

PrepChem . General procedures for pyrrolidine ether synthesis. Retrieved from

-

Fisher Scientific . Safety Data Sheet: Pyrrolidine derivatives. Retrieved from

Sources

Methodological & Application

Synthesis protocols for derivatives using 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride

An In-Depth Technical Guide to the Synthetic Utility of 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride

Introduction: The Strategic Value of the 3-(2-Methoxyphenoxy)pyrrolidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold.[1][2][3][4] Its non-planar, saturated, and stereochemically rich sp³-hybridized structure allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems.[5][6] This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets.[6] The pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can serve as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, making it a versatile component in pharmacophore design.[1]

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a key building block that combines the advantageous features of the pyrrolidine core with a methoxyphenoxy substituent. This moiety provides a handle for further structural elaboration and can influence the molecule's overall lipophilicity and binding interactions. As a secondary amine hydrochloride salt, its reactivity is centered on the nucleophilic nitrogen, which, upon deprotonation, can be readily functionalized through a variety of standard organic transformations. This guide provides detailed protocols for the most common and impactful derivatization reactions, offering insights into the experimental rationale and troubleshooting strategies for researchers in pharmaceutical and chemical development.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value |

| CAS Number | 17741-15-0[7][8] |

| Molecular Formula | C₁₁H₁₆ClNO₂[7][8] |

| Molecular Weight | 230.70 g/mol |

| Appearance | Off-white to white solid |

| Storage | Sealed in dry, room temperature conditions[8] |

Core Handling Consideration: As a hydrochloride salt, the pyrrolidine nitrogen is protonated and non-nucleophilic. All subsequent reactions require the in situ generation of the free secondary amine via the addition of a suitable base. The choice of base is critical and depends on the specific reaction chemistry.

Core Synthetic Protocols: N-Acylation and N-Alkylation

The secondary amine of the pyrrolidine ring is a potent nucleophile once deprotonated, making it an ideal substrate for N-acylation and N-alkylation reactions. These are foundational methods for building molecular complexity and generating diverse libraries of compounds for screening.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a robust method for introducing amide functionalities, which are prevalent in a vast number of biologically active molecules. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acyl chloride.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required in at least two equivalents. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation reaction.[9][10]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants without participating in the reaction.[9]

-

Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon adding the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.

Experimental Workflow for N-Acylation

Caption: General workflow for N-acylation of the pyrrolidine.

Step-by-Step Methodology:

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.

-

Deprotonation: Add triethylamine (2.1 eq) dropwise to the stirred suspension. Stir for 10-15 minutes at 0 °C.

-

Acylation: In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the pyrrolidine mixture over 15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated derivative.

Troubleshooting Guide for N-Acylation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Insufficient base; Moisture contamination hydrolyzing the acyl chloride; Poor quality of acyl chloride. | Use at least 2.1 equivalents of base; Ensure all glassware is oven-dried and use anhydrous solvents; Use freshly opened or distilled acyl chloride.[9] |

| Multiple Byproducts | Side reactions at higher temperatures; Impurities in starting materials. | Maintain controlled temperature, especially during addition; Re-purify starting materials if necessary. |

Protocol 2: N-Alkylation with Alkyl Halides

Direct N-alkylation introduces carbon-based substituents, transforming the secondary amine into a tertiary amine. This is a key strategy for modulating a compound's basicity, lipophilicity, and steric profile.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is often preferred to ensure complete deprotonation and to avoid competing with the alkyl halide. Bases like potassium carbonate (K₂CO₃) or DIPEA are common choices.[11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, though it requires stricter anhydrous conditions.[12]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are effective as they can dissolve the amine salt and promote the Sₙ2 reaction pathway.[12]

-

Additives: In some cases, a catalytic amount of sodium or potassium iodide can be added to accelerate the reaction with alkyl chlorides or bromides via the Finkelstein reaction.

Experimental Workflow for N-Alkylation

Caption: General workflow for N-alkylation of the pyrrolidine.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and sodium iodide (0.1 eq).

-

Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir the suspension.

-

Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford the pure N-alkylated derivative.

Troubleshooting Guide for N-Alkylation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | Alkylating agent is not reactive enough; Insufficient temperature. | Use a more reactive halide (I > Br > Cl); Increase reaction temperature; Add catalytic NaI if using an alkyl chloride/bromide. |

| O-Alkylation byproduct | While less common for the phenoxy ether, highly reactive conditions could potentially lead to side reactions. | Use milder conditions (lower temperature, less aggressive base) to favor N-alkylation.[12] |

Application in Medicinal Chemistry: A Building Block for Silodosin Intermediates

The strategic importance of 3-(2-Methoxyphenoxy)pyrrolidine and its analogs is highlighted by their application in the synthesis of complex pharmaceutical agents. For instance, structurally related pyrrolidine derivatives are key intermediates in the synthesis of Silodosin , a selective α₁A-adrenergic receptor antagonist used for treating benign prostatic hyperplasia.[13][14] The synthesis of Silodosin and its process-related impurities often involves coupling a functionalized indoline core with a chiral pyrrolidine-containing side chain.[13][15][16][17] The protocols described above for N-acylation and N-alkylation are directly applicable to the elaboration of such intermediates, enabling the construction of the final drug molecule or its analogs for structure-activity relationship (SAR) studies.

Conclusion

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride is a high-value, versatile chemical scaffold for synthetic and medicinal chemists. Its utility stems from the well-defined reactivity of its secondary amine, which can be predictably and efficiently functionalized. The N-acylation and N-alkylation protocols detailed in this guide provide a reliable foundation for researchers to generate a wide array of derivatives. By understanding the chemical principles behind each experimental step, scientists can effectively troubleshoot and optimize these reactions to accelerate the discovery and development of novel therapeutic agents.

References

-

Chemlyte Solutions. 3-(2-methoxyphenyl)pyrrolidine,hydrochloride. Available from: [Link]

-

MySkinRecipes. 3-(2-Methoxyphenyl)pyrrolidine. Available from: [Link]

-

RHENIUM BIO SCIENCE. 3-(2-methoxyphenyl)pyrrolidine hydrochloride 98%. Available from: [Link]

-

Li, F., et al. (2022). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions. Pharmaceuticals. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Identification, Isolation And Characterization Of Unknown Potential Genotoxic Impurities In Silodosin. Available from: [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Available from: [Link]

-

PubMed. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

PMC. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

-

PubMed. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews. Available from: [Link]

- Google Patents. CN113149886A - Synthesis method of silodosin.

-

Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Available from: [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

-

AIR Unimi. (2016). New processes for the APIs industrial production: the case of silodosin. Available from: [Link]

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Available from: [Link]

- Google Patents. WO2015015512A2 - Process for the preparation of silodosin and its gamma form.

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

- Google Patents. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.

-

Chemical Communications. (2019). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. Available from: [Link]

-

Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. Available from: [Link]

-

Tohoku University Repository. (2023). Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Available from: [Link]

-

JournalAgent. (2007). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Available from: [Link]

-

ResearchGate. (2010). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | 17741-15-0 [sigmaaldrich.com]

- 8. 17741-15-0|3-(2-Methoxyphenoxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnrjournal.com [pnrjournal.com]

- 15. CN113149886A - Synthesis method of silodosin - Google Patents [patents.google.com]

- 16. air.unimi.it [air.unimi.it]

- 17. WO2015015512A2 - Process for the preparation of silodosin and its gamma form - Google Patents [patents.google.com]

Procedures for converting 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride to free base

Procedures for Converting 3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride to Free Base

Abstract & Introduction

This application note details the validated protocols for converting 3-(2-methoxyphenoxy)pyrrolidine hydrochloride (CAS: 17741-15-0 / 51535-05-8 for related isomers) into its free base form. This transformation is a critical precursor step for nucleophilic substitution reactions (e.g., amide coupling, reductive amination) or for biological assays requiring high lipophilicity.

The pyrrolidine nitrogen in this scaffold is a secondary amine. While the hydrochloride salt offers stability and water solubility, the free base is required for reactivity. This guide presents two methodologies: Biphasic Liquid-Liquid Extraction (LLE) for bulk scale-up and Solid-Supported Cation Exchange (SCX) for high-throughput or high-purity small-scale applications.

Chemical Context & Mechanistic Logic

To design a robust protocol, we must understand the physicochemical properties of the target molecule.

-

Target: 3-(2-methoxyphenoxy)pyrrolidine (

). -

Acidity (

): The conjugate acid of pyrrolidine has a -

Solubility Profile:

-

HCl Salt: High water solubility; poor solubility in non-polar organics (Hexane, Ether).

-

Free Base: Low water solubility (at pH > 12); high solubility in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol.

-

The Henderson-Hasselbalch Directive:

To ensure >99.9% conversion to the free base, the aqueous pH must be adjusted to at least 2 units above the

Method A: Biphasic Liquid-Liquid Extraction (Standard Protocol)

Best for: Gram-scale preparations and bulk synthesis.

Reagents & Materials

-

Precursor: 3-(2-Methoxyphenoxy)pyrrolidine HCl.

-

Base: 2M Sodium Hydroxide (NaOH) or 2M Potassium Carbonate (

). -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for higher solubility of secondary amines.

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Experimental Protocol

-

Dissolution: Dissolve 1.0 equivalent of the HCl salt in minimal distilled water (approx. 10 mL per gram of salt).

-

Basification:

-

Place the solution in an appropriately sized separatory funnel.[3]

-

Slowly add 2M NaOH while swirling until the pH reaches >12 (verify with pH paper).

-

Observation: The solution will likely become cloudy or an oil will separate as the free base crashes out of the aqueous phase.

-

-

Extraction:

-

Add DCM (volume equal to the aqueous phase).

-

Shake vigorously for 2 minutes. Vent frequently to release pressure.

-

Allow phases to separate. Collect the lower organic layer (DCM).

-

Repeat extraction of the aqueous layer 2 more times with fresh DCM.

-

-

Drying & Isolation:

-

Combine organic extracts.[2]

-

Wash with saturated brine (NaCl) to remove residual water and inhibit emulsion formation.

-

Dry over anhydrous

for 15 minutes. -

Filter and concentrate under reduced pressure (Rotavap) at 30°C. Caution: Free base pyrrolidines can be volatile; do not overheat or leave under high vacuum for prolonged periods.

-

Workflow Visualization (Method A)

Figure 1: Biphasic Liquid-Liquid Extraction Workflow for Amine Liberation.

Method B: Solid-Phase Extraction (SCX Chromatography)

Best for: Small scales (<100 mg), parallel synthesis, or removal of non-basic impurities.

This method utilizes a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica). The amine binds to the column allowing impurities to wash away, and is then released by an ammonia wash.[4]

Reagents

-

Column: SCX or SCX-2 Cartridge (e.g., Isolute, SiliaBond).

-

Loading Solvent: Methanol (MeOH).[4]

-

Elution Solvent: 2M Ammonia in Methanol (

).

Experimental Protocol

-

Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.

-

Loading: Dissolve the crude HCl salt in MeOH and load onto the cartridge.

-

Washing: Flush with 3 CV of MeOH.

-

Purpose: Removes non-basic impurities and residual HCl.

-

-

Elution: Elute with 2M

in MeOH (approx 2-3 CV). -

Isolation: Concentrate the ammoniacal eluate under reduced pressure to obtain the pure free base.

Workflow Visualization (Method B)

Figure 2: Solid-Phase Extraction (SCX) Mechanism.

Data Summary & Comparison

| Feature | Method A: Liquid-Liquid Extraction | Method B: SCX Chromatography |

| Scale | > 1 gram | < 500 mg (typically) |

| Purity | Good (removes salts) | Excellent (removes non-basic organics) |

| Speed | Moderate (requires separation/drying) | Fast (filtration based) |

| Cost | Low | Moderate (cartridge cost) |

| Solvent | DCM/Water | Methanol/Ammonia |

Quality Control & Validation

To verify the successful conversion of the hydrochloride salt to the free base, the following analytical checks are recommended:

-

Silver Nitrate Test (Qualitative):

-

Dissolve a small aliquot of the product in dilute nitric acid. Add a few drops of

solution. -

Result: A white precipitate indicates residual Chloride (incomplete conversion or washing). A clear solution confirms Free Base.

-

-

NMR Spectroscopy:

-

The chemical shift of the

-protons (adjacent to the Nitrogen) will shift upfield (lower ppm) in the free base compared to the HCl salt due to the removal of the positive charge deshielding effect. -

Check: Ensure no broad singlet peak around 9-10 ppm (characteristic of

).

-

Troubleshooting

-

Emulsions during Method A: If the DCM/Water layer does not separate, add more saturated brine or a small amount of Isopropanol.

-

Low Yield: Check the pH of the aqueous layer.[3] If pH < 12, the amine is still protonated and remains in the water. Add more NaOH.

-

Volatility: If the yield is low but pH was correct, the compound may have evaporated on the Rotavap. Use a lower bath temperature (30°C) and stop immediately upon solvent removal.

References

-

Evans, D. A., Ripin, D. H. (2005).[6][7][8] pKa Table. Harvard University. Retrieved from [Link] (See section on Secondary Amines/Pyrrolidine, pKa ~11.3).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amine extraction and acid-base workup procedures).

-

Biotage. (n.d.). ISOLUTE® SCX-2 Sorbent Selection Guide. Retrieved from [Link] (Reference for SCX mechanism and elution protocols).

Sources

- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Using 3-(2-Methoxyphenoxy)pyrrolidine HCl in fragment-based drug discovery (FBDD)

Application Notes & Protocols

Topic: Strategic Application of 3-(2-Methoxyphenoxy)pyrrolidine HCl in Fragment-Based Drug Discovery (FBDD)

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality starting points for novel therapeutics, particularly for challenging protein targets.[1][2][3] This approach hinges on screening libraries of low-molecular-weight compounds ("fragments") to detect weak but highly efficient binding events, which are then optimized into potent leads.[4][5] This document provides a detailed guide for researchers on the strategic use of a specific, high-value fragment, 3-(2-Methoxyphenoxy)pyrrolidine HCl , within a robust FBDD workflow. We will dissect the fragment's physicochemical rationale, provide detailed protocols for a multi-tiered biophysical screening cascade, and outline structure-guided strategies for its evolution from a validated hit to a promising lead compound.

The Fragment: Rationale and Physicochemical Profile

The selection of fragments is a critical determinant of an FBDD campaign's success.[6] An ideal fragment should not only bind to the target but also possess properties amenable to synthetic elaboration into a drug-like molecule. 3-(2-Methoxyphenoxy)pyrrolidine HCl is an exemplary starting point for several key reasons.

-

Three-Dimensionality: The non-planar, saturated pyrrolidine ring introduces valuable 3D character, allowing it to probe pockets that may be inaccessible to the flat, aromatic structures that dominate many fragment libraries.[7][8] This can lead to novel binding modes and improved physicochemical properties in subsequent leads.[9]

-

Vectorial Growth Points: The fragment possesses clear, chemically tractable vectors for optimization. The secondary amine of the pyrrolidine and the aromatic ring of the methoxyphenoxy group provide distinct points for synthetic modification, facilitating a "fragment growing" strategy.[10]

-

"Rule of Three" Compliance: Fragments should possess favorable physicochemical properties to ensure solubility and good ligand efficiency.[11] 3-(2-Methoxyphenoxy)pyrrolidine (free base) aligns well with the widely accepted "Rule of Three."

| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight | 193.24 Da (Free Base) | < 300 Da | Ensures fragment is small enough to explore chemical space efficiently and find simple, high-quality interactions.[11][12] |

| cLogP | ~1.5 | < 3 | Promotes adequate aqueous solubility, which is critical for biophysical screening assays often run at high concentrations.[11] |

| Hydrogen Bond Donors | 1 (Pyrrolidine N-H) | ≤ 3 | Maintains a balance of polarity and prevents excessive hydrogen bonding that can hinder optimization.[6][11] |

| Hydrogen Bond Acceptors | 3 (Pyrrolidine N, two O atoms) | ≤ 3 | Provides key interaction points for binding to the protein target.[6][11] |

| Rotatable Bonds | 3 | ≤ 3 | Low conformational complexity increases the probability of adopting a favorable binding conformation, reducing the entropic penalty upon binding.[6] |

| Table 1. Physicochemical properties of 3-(2-Methoxyphenoxy)pyrrolidine and its alignment with the "Rule of Three." |

The FBDD Screening Cascade: A Self-Validating Workflow

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[13][14] A single technique is often insufficient and prone to false positives. Therefore, a multi-step cascade using orthogonal methods is the most trustworthy strategy to identify and validate genuine hits.[3][15][16]

Our recommended workflow leverages the speed of Surface Plasmon Resonance (SPR) for primary screening, the reliability of Nuclear Magnetic Resonance (NMR) for validation, and the definitive structural insight of X-ray crystallography.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening due to its sensitivity and ability to provide real-time binding kinetics.[17][18][19] It detects changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target.[19]

Principle: A protein target is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein increases the mass on the chip surface, which is detected as a change in response units (RU).

Materials and Reagents:

-

Biacore instrument (e.g., Biacore 8K, T200)[19]

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

High-purity protein target (>95% purity)

-

3-(2-Methoxyphenoxy)pyrrolidine HCl and fragment library, dissolved in 100% DMSO

-

Running buffer (e.g., HBS-EP+, PBS) with a matched final DMSO concentration (typically 1-2%)

-

Regeneration solution (e.g., low pH glycine, high salt)

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

-

Inject the protein target (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).

-

Expert Insight: The target immobilization level is a balance. Too low, and the signal from a small fragment will be undetectable. Too high, and mass transport effects or steric hindrance can become problematic.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

-

Fragment Screening:

-

Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is identical in all samples and the running buffer.

-

Expert Insight: Precise DMSO matching between the running buffer and the fragment solutions is critical to avoid false positives caused by bulk refractive index changes.[17]

-